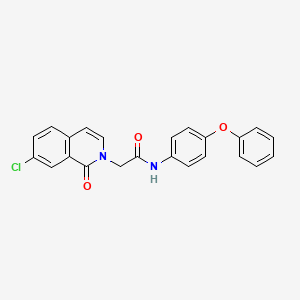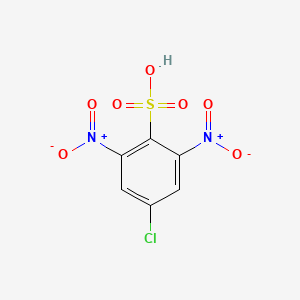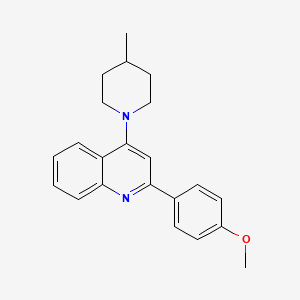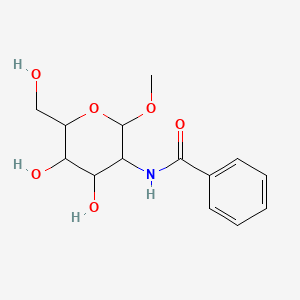
2,2-Bis-(hydroxymethyl)-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis-(hydroxymethyl)-tetrahydropyran is an organic compound characterized by the presence of two hydroxymethyl groups attached to a tetrahydropyran ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis-(hydroxymethyl)-tetrahydropyran can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(hydroxymethyl)-tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Bis-(hydroxymethyl)-tetrahydropyran has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of resins, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2,2-Bis-(hydroxymethyl)-tetrahydropyran exerts its effects involves the reactivity of its hydroxymethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis-(hydroxymethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of a tetrahydropyran ring.
Pentaerythritol: Contains four hydroxymethyl groups attached to a central carbon atom, used in similar applications but with different reactivity.
Uniqueness
2,2-Bis-(hydroxymethyl)-tetrahydropyran is unique due to its tetrahydropyran ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups. This uniqueness makes it valuable in specific synthetic applications where the ring structure is advantageous.
Properties
CAS No. |
85373-58-6 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
[2-(hydroxymethyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O3/c8-5-7(6-9)3-1-2-4-10-7/h8-9H,1-6H2 |
InChI Key |
FZXBUTYKROASFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)

